

An In-depth Technical Guide to the Chemical Structure and Synthesis of Albuvirtide

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Compound of Interest

Compound Name: Albuvirtide

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Albuvirtide is a long-acting HIV-1 fusion inhibitor, representing a significant advancement in antiretroviral therapy. This document provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, tailored for a technical audience.

Chemical Structure

Albuvirtide is a synthetic lipopeptide that is derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 glycoprotein 41 (gp41).^[1] Its structure is specifically engineered to include a 3-maleimimidopropionic acid (MPA) group, which allows for covalent conjugation to serum albumin in vivo.^{[1][2]} This conjugation significantly extends the drug's plasma half-life, enabling once-weekly administration.^{[1][3]}

The peptide backbone of **Albuvirtide** is a 38-amino acid sequence. The full systematic name for the unmodified peptide portion is N-acetyl-L-tryptophyl-L- α -glutamyl-L- α -glutamyl-L-tryptophyl-L- α -aspartyl-L-arginyl-L- α -glutamyl-L-isoleucyl-L-asparaginyl-L-asparaginyl-L-tyrosyl-L-threonyl-L-lysyl-L-leucyl-L-isoleucyl-L-histidyl-L- α -glutamyl-L-leucyl-L-isoleucyl-L- α -glutamyl-L- α -glutamyl-L-seryl-L-glutamyl-L-asparaginyl-L-glutamyl-L-glutamyl-L- α -glutamyl-L-lysyl-L-asparaginyl-L- α -glutamyl-L-glutamyl-L- α -glutamyl-L-leucyl-L-leucinamide.^[4] The MPA linker is attached to the side chain of a lysine residue.^[2]

Table 1: Chemical and Physical Properties of **Albuvirtide**

Property	Value	Source
Molecular Formula	C ₂₀₄ H ₃₀₆ N ₅₄ O ₇₂	[4] [5] [6]
Molecular Weight	4666.94 g/mol	[4] [6]
CAS Registry Number	1417179-66-8	[1]

Synthesis of Albuvirtide

The synthesis of **Albuvirtide** is accomplished entirely on a solid phase, a common and efficient method for peptide production.[\[7\]](#) The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

The following protocol is a generalized representation based on standard solid-phase peptide synthesis methodologies.

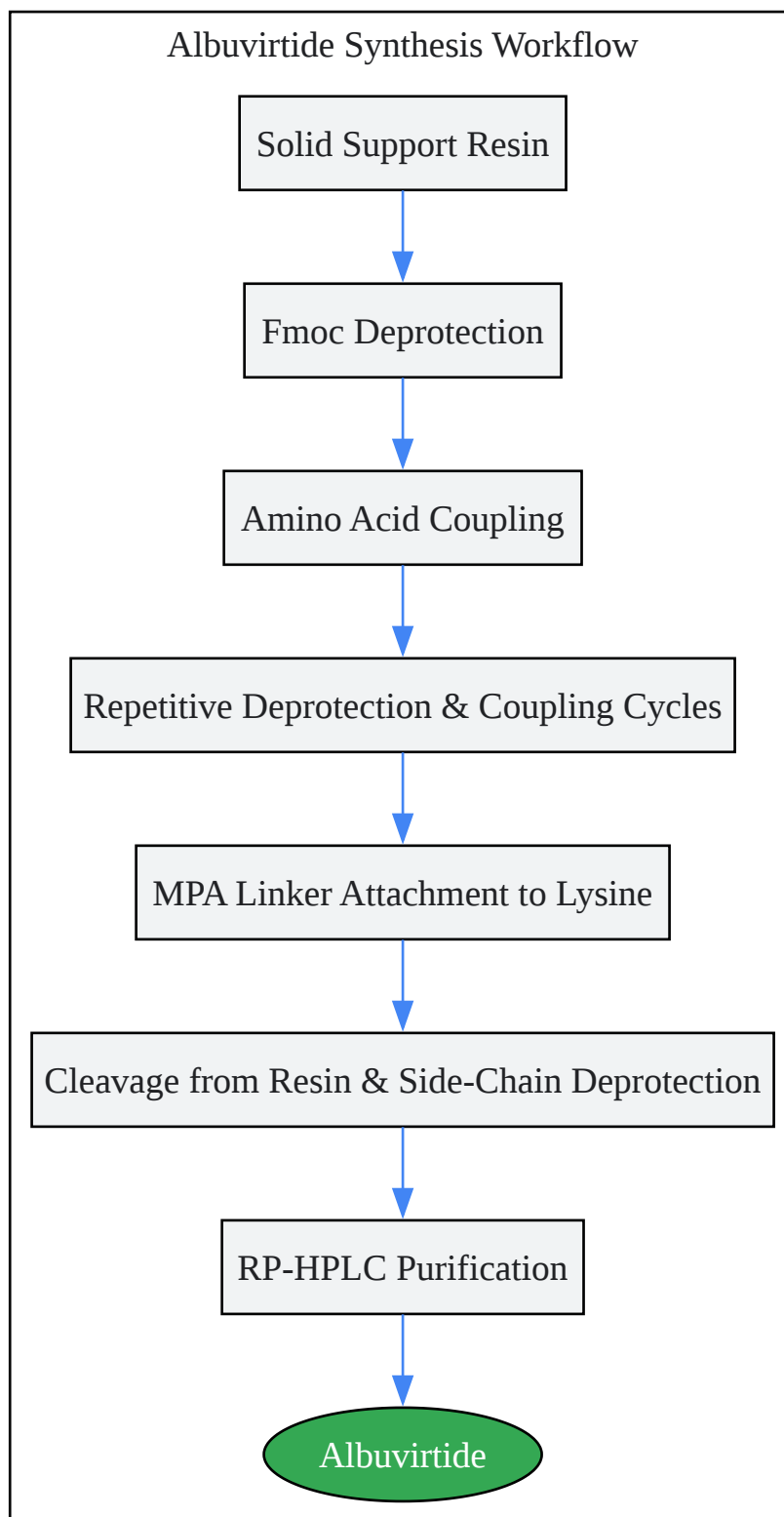
Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HATU)
- Bases (e.g., DIEA, NMM)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents (e.g., DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- 3-maleimidopropionic acid (MPA)
- Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
- Analytical instruments: Mass spectrometer, HPLC

Procedure:

- Resin Preparation: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling:
 - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF.
 - Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the **Albuvirtide** sequence.
- MPA Linker Attachment:
 - For the specific lysine residue where the linker is to be attached, use an orthogonal protecting group on the side chain (e.g., Alloc).
 - After completing the peptide chain, selectively deprotect the lysine side chain.
 - Couple the 3-maleimidopropionic acid (MPA) to the deprotected lysine side chain.
- Cleavage and Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
- Purification:
 - Precipitate the crude peptide in cold diethyl ether.
 - Purify the peptide using preparative RP-HPLC.
- Analysis and Characterization:

- Confirm the purity of the final product (>95%) by analytical HPLC.
- Verify the molecular weight of the synthesized **Albuvirtide** using mass spectrometry.

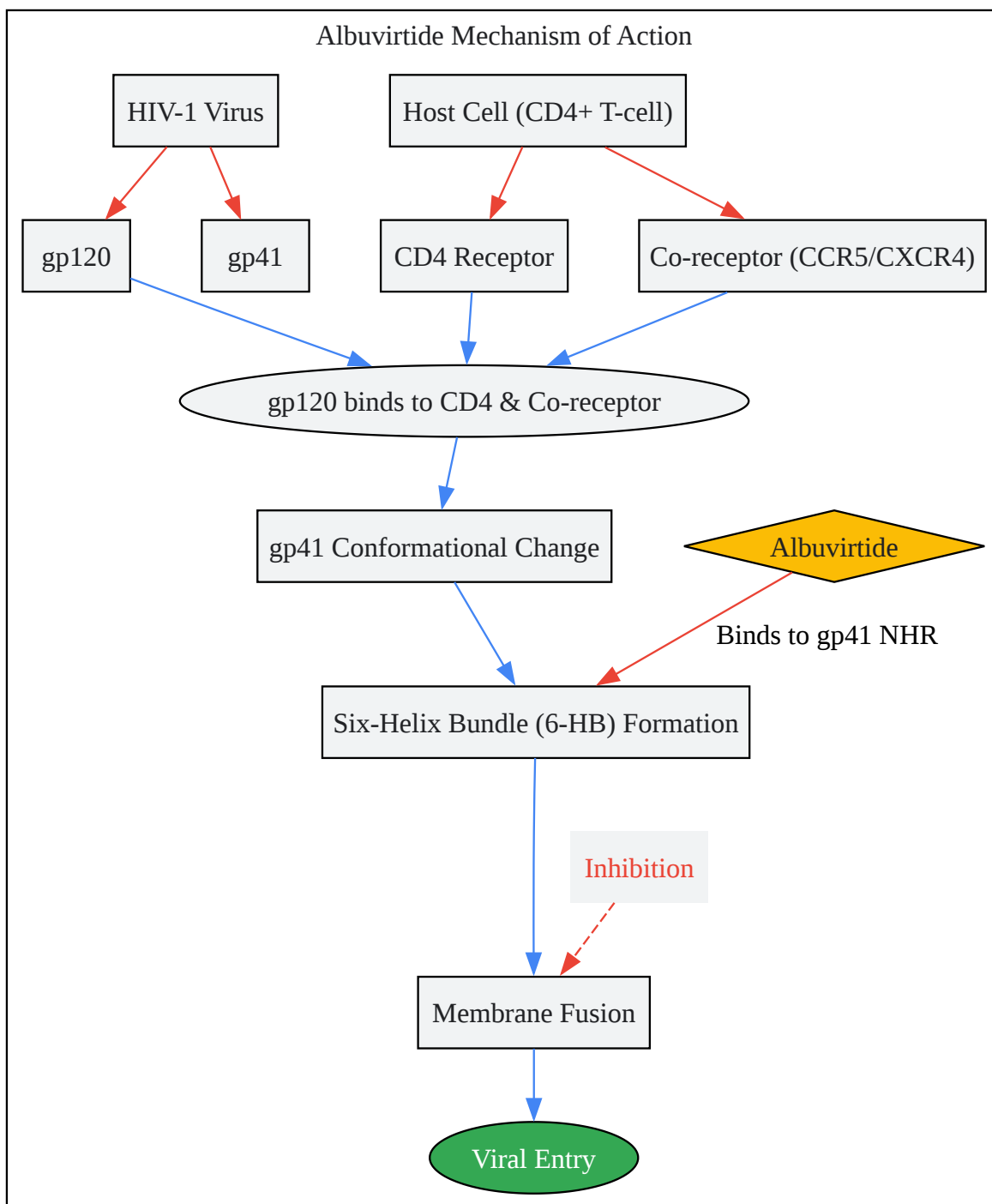


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Figure 1. Workflow for the solid-phase synthesis of **Albuvirtide**.

Mechanism of Action and Antiviral Activity

Albuvirtide is a fusion inhibitor that targets the HIV-1 gp41 protein, a critical component of the viral entry machinery.[8][9] It mimics a segment of the gp41 C-terminal heptad repeat (CHR) and binds to the N-terminal heptad repeat (NHR) of gp41.[8] This binding event prevents the conformational changes necessary for the formation of the six-helix bundle (6-HB), a structure essential for the fusion of the viral and host cell membranes.[1][2] By blocking this fusion step, **Albuvirtide** effectively prevents the entry of the virus into CD4+ T cells.[8]



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